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Introduction
Poly(ethylene glycol) (PEG) has become an integral polymer in the development of advanced

drug delivery systems. The process of covalently attaching PEG chains to a therapeutic agent,

known as PEGylation, offers numerous advantages, including improved drug solubility,

extended circulation half-life, reduced immunogenicity, and enhanced stability.[1][2] This

document provides a detailed guide to the principles and applications of PEG-based drug

delivery, complete with experimental protocols and quantitative data to aid researchers in this

field.

Core Principles of PEGylation
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer. When conjugated to a

drug molecule, it forms a "stealth" shield that sterically hinders interactions with proteolytic

enzymes and opsonins, thereby reducing clearance by the reticuloendothelial system (RES).[3]

This prolonged circulation time allows for greater accumulation of the drug at the target site,

particularly in tumors, through the enhanced permeability and retention (EPR) effect.[4]

I. Synthesis of PEG-Based Drug Delivery Systems
A. Protocol for N-terminal PEGylation of a Protein using
PEG-NHS Ester
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This protocol describes a common method for attaching PEG to a protein via its primary amine

groups (N-terminus and lysine residues) using an N-Hydroxysuccinimide (NHS) ester-activated

PEG.[5]

Materials:

Protein of interest

mPEG-NHS ester (e.g., m-PEG5-NHS ester)[6]

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[7]

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5]

Dialysis membrane or size-exclusion chromatography (SEC) column for purification[6]

Procedure:

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10

mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be

exchanged into a suitable buffer via dialysis or desalting.[5][7]

PEG-NHS Ester Preparation: Allow the vial of mPEG-NHS ester to equilibrate to room

temperature before opening to prevent moisture condensation.[7] Immediately before use,

dissolve the required amount of mPEG-NHS ester in a minimal volume of anhydrous DMSO

or DMF to create a stock solution (e.g., 10 mM).[5][6] The NHS-ester is susceptible to

hydrolysis, so stock solutions should not be stored.[7]

PEGylation Reaction: Slowly add the mPEG-NHS ester solution to the protein solution while

gently stirring. The molar ratio of PEG to protein is a critical parameter and typically ranges

from a 5-fold to 50-fold molar excess, depending on the desired degree of PEGylation.[5]

Ensure the final concentration of the organic solvent is less than 10% of the total reaction

volume.[7]
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C

for 2-4 hours.[5][7] Lower temperatures can help minimize protein degradation.[5]

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM. Incubate for an additional 15-30 minutes at room temperature to consume any

unreacted mPEG-NHS ester.[5]

Purification: Remove unreacted PEG, the NHS byproduct, and any unmodified protein using

dialysis against a suitable buffer or by size-exclusion chromatography (SEC).[6] The

PEGylated protein will elute earlier than the smaller, unreacted components.[6]

B. Protocol for Synthesis of PEG-PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer often used to form the core of

nanoparticles, while a PEG coating enhances their stability and circulation time. The

nanoprecipitation method is a common technique for their synthesis.[8]

Materials:

PEG-PLGA block copolymer

Drug to be encapsulated

Water-miscible organic solvent (e.g., acetone, acetonitrile)[8][9]

Water (for the aqueous phase)[9]

Stirring apparatus

Dialysis membrane or rotary evaporator for solvent removal[8]

Procedure:

Organic Phase Preparation: Dissolve the PEG-PLGA copolymer and the hydrophobic drug in

a suitable organic solvent.[8][9]

Nanoprecipitation: Add the organic phase dropwise to a larger volume of water under

constant stirring. The polymer will precipitate upon contact with the non-solvent (water),
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forming nanoparticles and encapsulating the drug.[9]

Solvent Removal: Remove the organic solvent from the nanoparticle suspension. This can

be achieved by dialysis against water or by evaporation under reduced pressure using a

rotary evaporator.[8]

Collection: The resulting aqueous suspension of drug-loaded PEG-PLGA nanoparticles can

be collected and, if necessary, concentrated by centrifugation.[10]

For a double emulsion-solvent evaporation method, suitable for encapsulating hydrophilic

drugs, an initial water-in-oil emulsion is formed, which is then added to a larger aqueous phase

to create a water-in-oil-in-water double emulsion before solvent evaporation.[8]

C. Protocol for Preparation of PEG-Lipid Micelles
PEG-lipid conjugates, such as PEG-DSPE, can self-assemble into micelles in an aqueous

environment, providing a hydrophobic core for the encapsulation of poorly soluble drugs.[11]

Materials:

PEG-lipid conjugate (e.g., DSPE-PEG2000)

Hydrophobic drug

Organic solvent (e.g., chloroform, ethanol)

Aqueous buffer (e.g., PBS)

Sonication or extrusion equipment

Procedure (Thin-Film Hydration Method):

Film Formation: Dissolve the PEG-lipid and the hydrophobic drug in an organic solvent in a

round-bottom flask.[12] Evaporate the solvent using a rotary evaporator to form a thin lipid

film on the flask wall.[12]

Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask. This will cause

the PEG-lipids to self-assemble into micelles, encapsulating the drug.[12]
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Size Reduction: To obtain a uniform size distribution, the micellar solution can be sonicated

or extruded through polycarbonate membranes with a defined pore size.

II. Characterization of PEG-Based Drug Delivery
Systems
A. Determination of Drug Loading Capacity and
Encapsulation Efficiency
Protocol:

Separation of Free Drug: Separate the drug-loaded nanoparticles or micelles from the

unencapsulated, free drug. This can be done by ultracentrifugation, where the

nanoparticles/micelles pellet, or by passing the solution through a size-exclusion column.

Quantification of Encapsulated Drug: Lyse the purified nanoparticles/micelles using a

suitable solvent to release the encapsulated drug.

Quantification of Total Drug: Measure the amount of drug in a known amount of the initial

formulation before the separation of the free drug.

Calculation:

Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x

100

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in

formulation) x 100

Data Presentation:
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Delivery
System

Drug
Drug Loading
Capacity (%)

Encapsulation
Efficiency (%)

Reference

mPEG-PCL

Nanoparticles

Silver(I)

complexes
13 - 15 80 - 88 [13]

TPP-PEG-PCL

Micelles
Andrographolide 4.23 ± 0.22 46.55 ± 2.47 [14]

PEGylated Nano

Graphene Oxide
Methotrexate - 95.6 [15]

PEGylated Nano

Graphene Oxide
Diclofenac - 70.5 [15]

PEGylated Nano

Graphene Oxide
Acetaminophen - 65.5 [15]

PEGylated Lipid

Nanocapsules

(pH 9)

F10320GD1 - 85 [16]

PEGylated Lipid

Nanocapsules

(water)

F10320GD1 - <15 [16]

B. In Vitro Drug Release Studies
Protocol (Dialysis Method):

Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a

dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to diffuse out

but retains the nanoparticles.[17]

Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS

at a specific pH) maintained at 37°C with constant stirring.[17]

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and

replace it with an equal volume of fresh medium to maintain sink conditions.[17]
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Analysis: Quantify the concentration of the released drug in the collected samples using a

suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Calculation: Calculate the cumulative percentage of drug released over time.

Data Presentation:

Delivery
System

Drug
Release
Conditions

Cumulative
Release (%) at
72h

Reference

TPP-PEG-

PCL@AG

micelles

Andrographolide pH 7.4 ~75 [14]

TPP-PEG-

PCL@AG

micelles

Andrographolide pH 5.0
>75 (more

complete)
[14]

III. In Vitro and In Vivo Evaluation
A. Cellular Uptake Studies
PEGylation can influence the cellular uptake of nanoparticles. While it generally reduces

uptake by phagocytic cells, leading to longer circulation, it can sometimes hinder uptake by

target cells.[3][18]

Protocol for In Vitro Cellular Uptake:

Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere.

Treatment: Treat the cells with the PEGylated nanoparticle formulation (containing a

fluorescently labeled drug or nanoparticle) at various concentrations and for different time

points.

Washing: After incubation, wash the cells with cold PBS to remove any non-internalized

nanoparticles.
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Analysis: The cellular uptake can be quantified by lysing the cells and measuring the

fluorescence intensity with a plate reader. Alternatively, uptake can be visualized using

fluorescence microscopy or quantified on a per-cell basis using flow cytometry.

Data Presentation:

Nanoparticle Cell Line
Effect of
PEGylation on
Uptake

Reference

Gold Nanoparticles C17.2, HUVEC, PC12
Significantly reduced

uptake
[5]

Magnetic

Nanoparticles

Microglia, Astrocytes,

OPCs, NSCs
Reduced uptake [19]

Gold Nanoparticles Macrophages
Reduced uptake with

longer PEG chains
[7]

Gold Nanoparticles
MDA-MB-231 cancer

cells

Increased uptake with

some PEG

configurations

[7]

B. In Vivo Biodistribution Studies
Protocol:

Labeling: Label the nanoparticles or the encapsulated drug with a radioactive isotope (e.g.,

125I) or a near-infrared fluorescent dye.

Animal Model: Use a relevant animal model of the disease (e.g., tumor-bearing mice).

Administration: Administer the labeled PEGylated formulation intravenously.

Imaging/Tissue Collection: At various time points post-injection, image the animals using the

appropriate imaging modality (e.g., SPECT/CT, optical imaging). Alternatively, euthanize the

animals and collect major organs and the tumor.
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Quantification: Measure the radioactivity or fluorescence in the collected tissues to determine

the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation:

Delivery System
Effect of PEGylation on
Pharmacokinetics

Reference

Recombinant human TIMP-1
25-fold increase in elimination

half-life (1.1 h to 28 h)
[20]

Doxorubicin (liposomal) 1,500-fold higher plasma AUC [14]

PEG polymer

Half-life increased from 18 min

(6 kDa PEG) to 16.5 h (50 kDa

PEG)

[21]

Doxorubicin (liposomal)

Bioavailability >90 times higher

than non-conjugated drug after

one week

[4]

Delivery System Tumor Accumulation Reference

PEGylated 64Cu-liposomes Higher accumulation in tumors [18]

PEGylated liposomal paclitaxel

palmitate

~2-fold greater concentration

at the tumor site compared to

Taxol in a mouse model

[22]

PEGylated liposomes (10

mol% PEG)

Significant accumulation in

small and large tumors
[18]

IV. Signaling Pathways and Experimental Workflows
The ultimate goal of a drug delivery system is to modulate a specific cellular signaling pathway

to achieve a therapeutic effect. Below are examples of signaling pathways affected by drugs

commonly delivered via PEGylated systems, along with a general experimental workflow for

their analysis.
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A. Signaling Pathways
1. Gefitinib (EGFR Inhibitor): Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal

Growth Factor Receptor (EGFR).[23] By binding to the ATP-binding site of the EGFR's tyrosine

kinase domain, it inhibits autophosphorylation and blocks downstream signaling cascades like

the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation

and survival.[23][24]
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Gefitinib inhibits EGFR signaling.

2. Doxorubicin (DNA Intercalator and Topoisomerase II Inhibitor): Doxorubicin has multiple

mechanisms of action, including intercalating into DNA, inhibiting topoisomerase II to disrupt

DNA repair, and generating reactive oxygen species (ROS).[25] These actions can activate

various signaling pathways, including the p53 pathway leading to cell cycle arrest and

apoptosis, and the Notch signaling pathway.[8][26]

Doxorubicin
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Notch Pathway
ActivationDNA Damage
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Click to download full resolution via product page

Doxorubicin induces apoptosis.

3. siRNA (Gene Silencing): Small interfering RNA (siRNA) mediates gene silencing through the

RNA interference (RNAi) pathway.[27] Once delivered to the cytoplasm, the siRNA is

incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves

the target messenger RNA (mRNA), preventing its translation into protein.[27][28]
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siRNA-mediated gene silencing.

B. Experimental Workflow for Analyzing Signaling
Pathways
A common method to assess the effect of a drug on a signaling pathway is Western blotting,

which measures the levels of specific proteins and their phosphorylation status.

Cell Seeding Treatment with
PEGylated Drug Cell Lysis Protein Quantification

(BCA Assay) SDS-PAGE Protein Transfer
(to PVDF membrane) Blocking Primary Antibody

Incubation
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Western Blot experimental workflow.

Protocol for Western Blot Analysis:

Cell Treatment: Treat cells with the PEGylated drug formulation at various concentrations

and for different durations.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay such as the BCA assay to ensure equal loading.[26]

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).[29]

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.[29]

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target

protein (or its phosphorylated form). Following washes, incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[29]

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.[26]

Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or

phosphorylation.

V. Conclusion
PEG-based drug delivery systems offer a versatile and powerful platform for improving the

therapeutic efficacy of a wide range of drugs. By understanding the principles of PEGylation

and employing the detailed protocols for synthesis, characterization, and evaluation outlined in
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this guide, researchers can effectively develop and optimize novel drug delivery systems. The

ability to tailor the properties of these systems and to analyze their effects on cellular signaling

pathways is crucial for advancing the field of nanomedicine and bringing new and improved

therapies to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC
[pmc.ncbi.nlm.nih.gov]

2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in
Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]

7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold
Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

8. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC
[pmc.ncbi.nlm.nih.gov]

9. pure.johnshopkins.edu [pure.johnshopkins.edu]

10. ashpublications.org [ashpublications.org]

11. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System |
MDPI [mdpi.com]

12. researchgate.net [researchgate.net]

13. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth
factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

14. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b15543078?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4908577/
https://www.researchgate.net/publication/385692748_Enhanced_in_vivo_Stability_and_Antitumor_Efficacy_of_PEGylated_Liposomes_of_Paclitaxel_Palmitate_Prodrug
https://pmc.ncbi.nlm.nih.gov/articles/PMC11390148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11390148/
https://www.researchgate.net/publication/264716389_The_Cellular_Interactions_of_PEGylated_Gold_Nanoparticles_Effect_of_PEGylation_on_Cellular_Uptake_and_Cytotoxicity
https://hepatitis-c.webnode.page/treatment/pegylated-interferon-alpha/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5997178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5997178/
https://pure.johnshopkins.edu/en/publications/paclitaxel-affects-cytosolic-calcium-signals-by-opening-the-mitoc-4/
https://ashpublications.org/blood/article/98/4/913/107125/Signaling-pathways-activated-by-daunorubicin
https://www.mdpi.com/1422-0067/26/7/3102
https://www.mdpi.com/1422-0067/26/7/3102
https://www.researchgate.net/publication/7169194_Delivery_Strategies_for_siRNA-mediated_Gene_Silencing
https://pubmed.ncbi.nlm.nih.gov/16568376/
https://pubmed.ncbi.nlm.nih.gov/16568376/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_PEGylated_and_Non_PEGylated_Drugs_In_Vitro_and_In_Vivo_Performance.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. mdpi.com [mdpi.com]

16. eurekaselect.com [eurekaselect.com]

17. benchchem.com [benchchem.com]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

21. peg.bocsci.com [peg.bocsci.com]

22. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel
Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

23. What is the mechanism of Gefitinib? [synapse.patsnap.com]

24. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer
- PubMed [pubmed.ncbi.nlm.nih.gov]

25. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC
[pmc.ncbi.nlm.nih.gov]

26. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-
Graphene-Based Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

27. RNA interference - Wikipedia [en.wikipedia.org]

28. siRNA Delivery Strategies: A Comprehensive Review of Recent Developments - PMC
[pmc.ncbi.nlm.nih.gov]

29. Shape effect in cellular uptake of PEGylated nanoparticles: comparison between sphere,
rod, cube and disk - Nanoscale (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Application Notes and Protocols for PEG-Based Drug
Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543078#step-by-step-guide-to-peg-based-drug-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.mdpi.com/1420-3049/26/5/1457
https://www.eurekaselect.com/article/59847
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Drug_Release_Studies_from_PEGylated_Nanoparticles.pdf
https://www.researchgate.net/figure/Tumor-accumulation-of-PEGylated-liposomes-10mol-PEG-in-small-tumors-05g-n26-and_fig4_286413279
https://www.researchgate.net/figure/Uptake-of-PEGylated-MNPs-is-signi-fi-cantly-reduced-compared-to-control-nanoparticles-for_fig5_289983470
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0050028
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0050028
https://peg.bocsci.com/resources/pharmacokinetics-and-bioanalysis-of-pegylated-drugs.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561736/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gefitinib
https://pubmed.ncbi.nlm.nih.gov/14641988/
https://pubmed.ncbi.nlm.nih.gov/14641988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116111/
https://pubmed.ncbi.nlm.nih.gov/35053211/
https://pubmed.ncbi.nlm.nih.gov/35053211/
https://en.wikipedia.org/wiki/RNA_interference
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408169/
https://pubs.rsc.org/en/content/articlelanding/2015/nr/c5nr02970h
https://pubs.rsc.org/en/content/articlelanding/2015/nr/c5nr02970h
https://www.benchchem.com/product/b15543078#step-by-step-guide-to-peg-based-drug-delivery-systems
https://www.benchchem.com/product/b15543078#step-by-step-guide-to-peg-based-drug-delivery-systems
https://www.benchchem.com/product/b15543078#step-by-step-guide-to-peg-based-drug-delivery-systems
https://www.benchchem.com/product/b15543078#step-by-step-guide-to-peg-based-drug-delivery-systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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